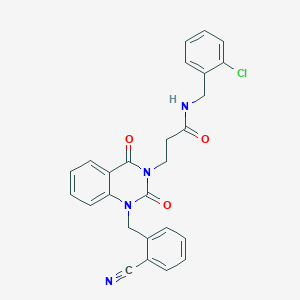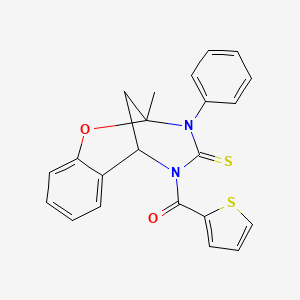![molecular formula C26H30N4O6 B11443179 3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B11443179.png)
3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,4-DIOXO-1-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a common structure in many biologically active molecules, and is functionalized with multiple substituents that may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-DIOXO-1-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the quinazoline core, followed by the introduction of the oxolane and methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow chemistry or batch processing. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[2,4-DIOXO-1-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs for treating diseases.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3-[2,4-DIOXO-1-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The pathways involved in these interactions are determined by the compound’s structure and functional groups, which dictate its affinity and specificity for different targets.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their biological activity, particularly as kinase inhibitors.
Oxolane-Containing Compounds: Molecules featuring an oxolane ring, such as certain nucleoside analogs, exhibit diverse biological activities.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, like methoxyphenamine, are used in various therapeutic applications.
Uniqueness
3-[2,4-DIOXO-1-({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its potential to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H30N4O6 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C26H30N4O6/c1-35-22-11-5-2-7-18(22)15-27-23(31)12-13-29-25(33)20-9-3-4-10-21(20)30(26(29)34)17-24(32)28-16-19-8-6-14-36-19/h2-5,7,9-11,19H,6,8,12-17H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
UAEABEQZKAHJKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B11443108.png)
![Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate](/img/structure/B11443115.png)
![N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11443116.png)
![2-(4-methylpiperidin-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B11443119.png)
![9-(4-Chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11443121.png)

![N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide](/img/structure/B11443134.png)

![N-cycloheptyl-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11443145.png)
![2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443155.png)
![Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11443160.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11443172.png)
![3-(4-ethoxyphenyl)-8-(5-methylfuran-2-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443177.png)
